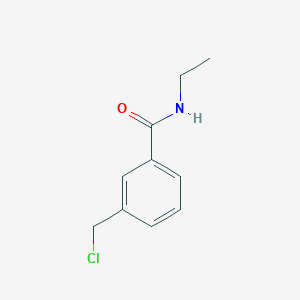

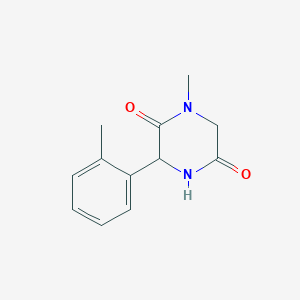

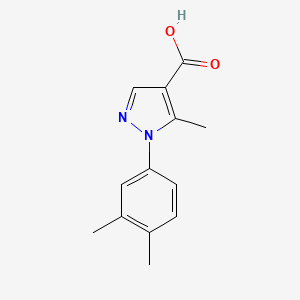

3-(chloromethyl)-N-ethylbenzamide

概要

説明

“3-(Chloromethyl)benzoic acid” is a meta-substituted benzoic acid derivative . It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .

Synthesis Analysis

The synthesis of “3-chloromethyl benzoic acid” involves the reaction of benzoyl chloride and paraformaldehyde in a solvent in one step, catalyzed by Lewis acids such as zinc chloride and ferric chloride .Molecular Structure Analysis

The molecular formula of “chloromethyl chloroformate” is C2H2Cl2O2, with a molecular weight of 128.94 g/mol .Chemical Reactions Analysis

The Blanc chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride to form chloromethyl arenes. The reaction is catalyzed by Lewis acids such as zinc chloride .科学的研究の応用

Metabolic Pathways

- 3-(Chloromethyl)-N-Ethylbenzamide and its analogs, when administered to rats, undergo metabolic pathways that involve hydrolysis to ethylamine and benzoic acid, subsequently detected as hippuric acid in the urine. These metabolic pathways involve an initial oxidative mono-N-deethylation reaction followed by enzymatic hydrolysis of the secondary amides to ethylamine and benzoic acids and conjugation of the latter with glycine. This metabolic activity highlights the potential biotransformation pathways of such compounds in biological systems (Taylor, Hall, & Vedres, 1995).

Insect Repellent Properties

- The compound has been compared with other insect repellents like DEET and IR3535, revealing insights into its behavioral and toxicological effects. This includes repellency quantification and the evaluation of mortality rates post-exposure, highlighting the compound's potential applications in insect control and its effects on insect behavior (Alzogaray, 2015).

Enzyme Inhibition and Protective Roles

- The compound has demonstrated inhibition properties against enzymes like adenosine diphosphate-ribosyl transferase, affecting cell differentiation and potentially influencing immune responses. It shows a protective effect against certain cellular injuries, such as retinal ischemia-reperfusion damage, by administrating the compound within specific time windows post-injury (Broomhead & Hudson, 1985; Chiang & Lam, 2000).

Radiosensitization and Pharmaceutical Studies

- 3-(Chloromethyl)-N-Ethylbenzamide, particularly its derivatives like 3-aminobenzamide, have been studied for their potential in radiosensitization, highlighting its applications in enhancing the efficacy of radiotherapy treatments. This includes studies on its biodistribution and pharmacokinetics, suggesting its potential role in therapeutic interventions and imaging (Brix et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)-N-ethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-12-10(13)9-5-3-4-8(6-9)7-11/h3-6H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGICYZUMDZPKIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(chloromethyl)-N-ethylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-Nitrophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1419937.png)

![1-[1-(3-Chlorophenyl)imidazol-2-yl]piperazine](/img/structure/B1419943.png)

![3-(2,5-Dimethylphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1419946.png)

![7-Chloro-3-(3-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1419947.png)

![N-Methoxy-N-methyl-1-[4-nitro-2-(trifluoromethyl)-phenyl]-3-piperidinecarboxamide](/img/structure/B1419951.png)

![2-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethanesulfonyl chloride](/img/structure/B1419956.png)